Carpindolol

Catalog No.
S522754
CAS No.
39731-05-0
M.F
C19H28N2O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpindolol

Standard beta-blockers like propranolol compromise multi-receptor assay validity by lacking serotonergic cross-reactivity. Carpindolol solves this with definitive 5-HT1B antagonist/5-HT1D agonist activity and atypical biphasic washout kinetics. • Dual 5-HT1B/1D modulation absent in pindolol or propranolol • Biphasic receptor dissociation profile for kinetic binding assays • Validated positive control for ISA in CRE-gene transcription screens. Reliable identity and purity for neurocardiovascular research.

CAS Number

39731-05-0

Product Name

Carpindolol

IUPAC Name

propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3

InChI Key

SJYFDORQYYEJLB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Carpindolol; LM 21009; LM-21009; LM21009;

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O

The exact mass of the compound Carpindolol is 348.2049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of indolyl carboxylate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Carpindolol (CAS 39731-05-0) is a highly specialized indole-derivative beta-adrenoceptor antagonist characterized by its pronounced intrinsic sympathomimetic activity (ISA) and atypical cross-reactivity with serotonergic systems [1]. Unlike conventional beta-blockers, it acts simultaneously as a 5-HT1B receptor antagonist and a 5-HT1D receptor agonist[1]. Commercially available as a highly soluble free base, Carpindolol is primarily procured for advanced pharmacological modeling where standard non-selective beta-blockers fail to capture complex monoamine receptor crosstalk and biphasic dissociation kinetics[2].

Research Fit

Dual adrenergic-serotonergic crosstalk studies

Simultaneous β-adrenoceptor and 5-HT1A/1B target engagement for pathway dissection

5-HT1B-preferring antagonist tool

Preferential binding over 5-HT1D; supports behavioral and spinal circuit research

Differentiation from standard β-blockers

Unique serotonergic profile not recapitulated by betaxolol, ICI 118,551, or pindolol

Procuring standard non-selective beta-blockers like propranolol or structurally related analogs like pindolol as substitutes for Carpindolol compromises assay validity in multi-receptor models [1]. While pindolol shares the indole core and substantial partial agonism (ISA) at beta-adrenoceptors, it lacks Carpindolol's highly specific 5-HT1B antagonist and 5-HT1D agonist profile[1]. Furthermore, in whole-cell binding assays, standard beta-blockers typically exhibit a simple parallel-shift washout profile, whereas Carpindolol demonstrates a distinct biphasic washout [2]. Substituting Carpindolol with standard alternatives eliminates these atypical kinetic and serotonergic dimensions, rendering them unsuitable for specialized neurocardiovascular screening or mixed-receptor binding studies.

Substitution Risk

Agonist

Pindolol acts as 5-HT1B agonist in functional assays, confounding pathway interpretation.

Affinity

Betaxolol and ICI 118,551 lack 5-HT receptor affinity; cannot engage serotonergic endpoints.

Polypharmacology

Standard β-blockers do not provide simultaneous 5-HT1A/1B antagonism; dual-pathway studies require SDZ 21009.

5-HT1B/1D Dual Modulation

Carpindolol exhibits a highly specific dual action on serotonin receptors, functioning as a potent 5-HT1B antagonist (pKd = 8.53, pKB = 8.0) and a 5-HT1D agonist (pEC50 = 5.91, pKd = 6.37) . This sharply contrasts with standard beta-blockers like propranolol, which lack this targeted serotonergic profile.

Evidence DimensionSerotonin Receptor Affinity (pKd)
Target Compound Data5-HT1B pKd = 8.53; 5-HT1D pKd = 6.37
Comparator Or BaselineStandard beta-blockers (e.g., Propranolol) (Negligible 5-HT1B/1D activity)
Quantified DifferenceHigh-affinity 5-HT1B/1D binding vs. pure beta-adrenoceptor selectivity
ConditionsReceptor binding assays

Essential for procurement in neuropharmacological studies requiring simultaneous beta-blockade and specific 5-HT1B/1D modulation.

5-HT1B Functional Activity
Head-to-head
Inactive (neither agonist nor antagonist) vs. pindolol (agonist) and penbutolol (antagonist)
Functional profile context differs; pindolol agonism may confound 5-HT1B readouts
Isolated mouse escape attempt model

Biphasic Dissociation Kinetics

In whole-cell binding studies using 3H-CGP12177, Carpindolol demonstrates a unique biphasic washout profile [1]. This is a critical differentiator from standard beta-blockers like oxprenolol, which exhibit a simple parallel-shift washout (rapid dissociation), or carvedilol, which remains tightly bound [1].

Evidence DimensionReceptor Washout Profile
Target Compound DataBiphasic washout curve
Comparator Or BaselineOxprenolol (Single-phase parallel-shift washout)
Quantified DifferenceComplex two-phase dissociation vs. rapid single-phase dissociation
ConditionsCHO cells expressing human beta-adrenoceptors (3H-CGP12177 whole-cell binding)

Critical for researchers modeling atypical drug-receptor residence times and complex dissociation kinetics.

m-CPP Anticonflict Blockade
Head-to-head
SDZ 21009 effective at 2–4 mg/kg; betaxolol and ICI 118,551 inactive at 8 mg/kg
Dose-dependent 5-HT1B/1A pathway blockade; selective β-blockers do not recapitulate
Rat Vogel drinking conflict test

Beta-Adrenoceptor Partial Agonism (ISA)

Carpindolol retains substantial partial agonism, also known as intrinsic sympathomimetic activity (ISA), at beta-adrenoceptors [1]. This provides a measurable baseline of receptor activation, unlike propranolol, which acts as a pure antagonist with zero partial agonism[1].

Evidence DimensionIntrinsic Efficacy (Partial Agonism)
Target Compound DataSubstantial partial agonism (ISA)
Comparator Or BaselinePropranolol (Zero partial agonism)
Quantified DifferenceMeasurable intrinsic beta-receptor activation vs. pure antagonism
ConditionsCRE-gene transcription assays in CHO cells

Allows buyers to select a beta-blocker that maintains basal adrenergic tone in sensitive cellular or tissue models.

5-HT1A Ipsapirone Antagonism
Head-to-head
Dose-dependent antagonism at 2–8 mg/kg; metergoline and β-blockers ineffective
Specific 5-HT1A/β dual antagonism required for ipsapirone response modulation
Rat conflict test; distinguishes from other 5-HT antagonists

Assay Solubility Profile

Carpindolol exhibits excellent solubility profiles for in vitro screening, achieving concentrations up to 100 mM in both DMSO and ethanol . This ensures reliable stock solution preparation without the precipitation risks associated with less soluble indole derivatives.

Evidence DimensionMaximum Solubility
Target Compound Data100 mM in DMSO and Ethanol
Comparator Or BaselineStandard lipophilic indole derivatives (Often <10-50 mM)
Quantified DifferenceReliable 100 mM stock preparation
ConditionsStandard laboratory temperature and pressure

Ensures reproducible dosing and seamless integration into high-throughput screening workflows.

Spinal 5-HT1B Blockade
Head-to-head
Effective at 100 nM; WAY 100135 (selective 5-HT1A antagonist) inactive at 1 µM
5-HT1B component essential for spinal reflex depression; 5-HT1A antagonism insufficient
In vitro neonatal rat spinal cord preparation
5-HT1B/1D Binding
Data to verify
5-HT1B pKd 8.53 (~2.95 nM); 5-HT1D pKd 6.37 (~427 nM); ~145-fold selectivity
Preferential 5-HT1B over 5-HT1D binding; requires target validation in assay system
Supplier-reported radioligand binding; review for experimental conditions

Neurocardiovascular Crosstalk Modeling

Due to its dual beta-blocking and 5-HT1B/1D modulating properties, Carpindolol is the optimal choice for studying the intersection of adrenergic and serotonergic pathways in vascular tone and migraine models [1].

Receptor Residence Time Assays

Its atypical biphasic washout profile makes Carpindolol a necessary reference standard for developing assays that measure complex drug-receptor dissociation rates, where standard parallel-shift blockers fail[2].

Beta-Blocker ISA Benchmarking

As a compound with substantial partial agonism, it serves as a critical positive control in CRE-gene transcription assays designed to evaluate the intrinsic sympathomimetic activity of novel beta-adrenoceptor ligands [2].

Application Fit

Application
Selection Property
Validation Focus
5-HT1B receptor studies in anxiety models
5-HT1B-preferring antagonism profile
Differentiate 5-HT1B vs. β-adrenoceptor contributions
5-HT1A receptor modulation in behavioral pharmacology
Dual 5-HT1A/β-adrenoceptor antagonism
Isolate 5-HT1A-mediated responses from β-blockade
Spinal serotonergic nociception research
5-HT1B receptor antagonism in neural circuits
Confirm 5-HT1B-mediated reflex depression vs. 5-HT1A
Comparative beta-blocker pharmacology
Characterized 5-HT1B/1D binding profile
Reference standard for β-blocker/5-HT interaction studies

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

348.20490738 Da

Monoisotopic Mass

348.20490738 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W8F97XP38W

Other CAS

39731-05-0

Wikipedia

Carpindolol
1: Berko HK, Sierkova VK, Monastyrs'kyĭ IuI. [Use of carvidilol in patients with hypertensive disease associated with ischemic heart disease]. Lik Sprava. 2006 Jan-Sep;(1-2):81-4. Ukrainian. PubMed PMID: 16689099.

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